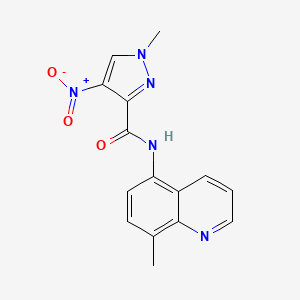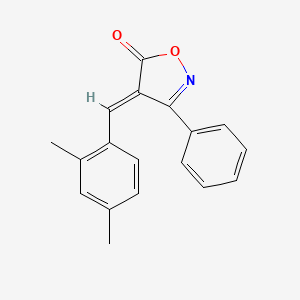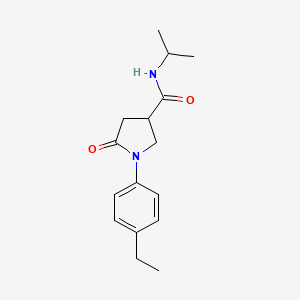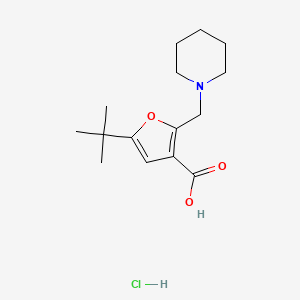
1-methyl-N-(8-methyl-5-quinolinyl)-4-nitro-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(8-methyl-5-quinolinyl)-4-nitro-1H-pyrazole-3-carboxamide belongs to a class of compounds known for their diverse biological activities. These compounds are of interest due to their potential applications in medicinal chemistry, especially in cancer therapy. Pyrazole and quinoline derivatives are particularly noted for their antiproliferative activities against various cancer cell lines (Şeyma Cankara Pirol et al., 2014).
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic components. For example, the synthesis of certain pyrazole and quinoline derivatives has been achieved through an asymmetric epoxidation approach and has involved the creation of various intermediate compounds (R. F. Heier et al., 1996).
Molecular Structure Analysis
The molecular structure of similar compounds often exhibits interesting features like hydrogen-bonded chains and rings, contributing to their unique properties (J. Portilla et al., 2007).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including interactions with different reagents and conditions, leading to a variety of products with diverse properties. The chemical reactions often depend on the nature of the substituents and the reaction conditions (Y. A. Manaev et al., 1985).
Physical Properties Analysis
The physical properties of such compounds, including their crystal structure and bonding, can be characterized using techniques like X-ray diffraction analysis. These analyses provide insights into their stability, solubility, and other physical characteristics (O. Y. Ozerova et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound’s molecular structure. These properties are crucial in determining the compound's suitability for various applications, particularly in medicinal chemistry (B. S. Holla et al., 2006).
Propiedades
IUPAC Name |
1-methyl-N-(8-methylquinolin-5-yl)-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-9-5-6-11(10-4-3-7-16-13(9)10)17-15(21)14-12(20(22)23)8-19(2)18-14/h3-8H,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIUXZDVXKOVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=NN(C=C3[N+](=O)[O-])C)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R*,3S*)-3-ethoxy-7-(2,3,4,9-tetrahydro-1H-carbazol-7-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5609514.png)
![N-[3-(1,3-benzoxazol-2-yl)propyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5609522.png)
![tetrahydro-2-furanylmethyl 6-{[(2-phenylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5609526.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5609533.png)
![2-(2,6-dichlorobenzyl)-5-[(3-propylmorpholin-4-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5609563.png)
![2-hydroxy-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5609564.png)


![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[cyclopropyl(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5609580.png)

![N-(2-{[(1-methyl-1H-benzimidazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5609585.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5609590.png)
